(3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-20(2)16-7-4-6-15(12-16)18(24)22-8-5-9-23(11-10-22)27(25,26)17-13-21(3)14-19-17/h4,6-7,12-14H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPLAELNPDQXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: To synthesize (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, one typically starts with the individual components, such as 3-(dimethylamino)phenyl, 1-methyl-1H-imidazole, and sulfonyl-1,4-diazepane. The synthesis involves a series of stepwise reactions including sulfonation, amidation, and cyclization under controlled conditions, such as moderate temperatures and specific pH levels, to ensure high yield and purity.
Industrial production methods: In an industrial setting, the synthesis of this compound may involve more streamlined and scalable methods. These can include the use of continuous flow reactors for better control of reaction conditions, minimizing waste, and enhancing safety. Optimized catalysts and reagents are employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the imidazole ring, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions may target the imidazole ring and sulfonyl group, potentially leading to deoxygenation or hydrogenation.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the diazepane ring and the phenyl ring.
Common reagents and conditions used in these reactions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of palladium or platinum catalysts are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions facilitate substitution reactions.
Major products formed from these reactions:
Oxidation products: typically include quinones and sulfone derivatives.
Reduction products: may include amines and reduced sulfone derivatives.
Substitution products: vary widely but can include various functionalized derivatives based on the substituents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone exhibit anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell growth and survival .
2. Neurological Disorders
The compound's structure suggests potential efficacy in treating neurological disorders. Research has pointed towards its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study:
In preclinical trials, a derivative of this compound was tested for its effects on anxiety-related behaviors in rodent models. Results indicated a significant reduction in anxiety-like behavior, suggesting potential use as an anxiolytic agent .
Medicinal Chemistry Applications
1. Drug Design
The unique structural features of this compound make it a valuable scaffold for drug development. Chemists are exploring modifications to enhance bioavailability and target specificity.
Data Table: Structure Activity Relationship (SAR) Insights
Mechanism of Action
The mechanism by which the compound exerts its effects: The compound likely interacts with specific molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins involved in critical biochemical pathways, altering their activity or stability, leading to a cascade of downstream effects.
Comparison with Similar Compounds
Similar compounds: Other compounds with similar structural features include those with dimethylamino groups, phenyl rings, imidazole rings, sulfonyl groups, and diazepane rings. Highlighting its uniqueness: What sets (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone apart is its combination of these groups into a single molecule, offering a unique blend of reactivity and interaction potential not seen in simpler analogs.
Alright, that’s your article! Do you want to delve into anything specific in more detail?
Biological Activity
The compound (3-(dimethylamino)phenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dimethylamino group, an imidazole moiety, and a diazepane structure, which are known to contribute to various biological activities.
Research indicates that compounds with similar structures often interact with multiple biological targets, including:
- Enzyme Inhibition : Many benzamide derivatives exhibit inhibitory effects on specific enzymes involved in disease pathways.
- Receptor Modulation : The presence of the diazepane structure suggests potential activity at benzodiazepine receptors, influencing neurotransmitter systems.
Antitumor Activity
Studies have shown that related benzamide compounds can inhibit cancer cell proliferation. For instance, a series of 4-chloro-benzamide derivatives demonstrated significant antitumor effects through inhibition of RET kinase activity, which is crucial in various cancers .
Neuropharmacological Effects
Compounds similar to the target molecule have been evaluated for their effects on central nervous system disorders. For example, modifications in the imidazole ring have been linked to enhanced affinity for GABA receptors, suggesting potential anxiolytic properties .
Case Studies
- In Vitro Studies : A study evaluating a series of imidazobenzodiazepines found that structural modifications significantly influenced binding affinity at benzodiazepine receptors. The findings suggest that the target compound may exhibit similar binding characteristics, potentially leading to anxiolytic effects .
- In Vivo Studies : Research involving animal models has shown that compounds with similar structural motifs can reduce tumor growth in xenograft models, indicating a promising avenue for cancer therapy.
Data Tables
| Activity Type | Related Compounds | Effect Observed |
|---|---|---|
| Antitumor | 4-chloro-benzamide derivatives | Inhibition of RET kinase |
| Neuropharmacological | Imidazobenzodiazepines | Anxiolytic effects |
| Enzyme Inhibition | Benzamide derivatives | Inhibition of specific enzymes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound's core structure involves a diazepane ring linked to a sulfonated imidazole and a dimethylamino-substituted phenyl group. Key steps include:
- Chlorination : Use SOCl₂ to convert hydroxyl intermediates to chlorides, as demonstrated in the synthesis of similar imidazole derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) .
- Sulfonylation : Introduce the sulfonyl group to the diazepane ring using 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Coupling Reactions : Employ nucleophilic substitution or amide coupling to link the diazepane and phenyl moieties. For example, sodium ethoxide in ethanol facilitates α-halogenated ketone coupling in triazole derivatives .
Q. Which analytical techniques are critical for characterizing this compound's purity and structure?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., methyl groups on imidazole at δ 2.51–3.90 ppm) .
- HPLC/MS : Ensure purity (>95%) and verify molecular weight (e.g., via ESI-MS) .
- FTIR : Identify sulfonyl (S=O stretching ~1350 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
Q. How should researchers design preliminary biological activity assays for this compound?
- Experimental Design :
- Target Selection : Prioritize kinases or receptors where imidazole-sulfonyl motifs are common (e.g., ATP-binding pockets).
- In Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) at concentrations 1–100 µM .
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Variation of Substituents : Modify the dimethylamino group (e.g., replace with methoxy or halogens) and the imidazole sulfonyl group (e.g., alter alkyl chain length) .
- Biological Testing : Compare IC₅₀ values across derivatives in kinase inhibition assays. For example, demonstrates how triazole-thioether derivatives were evaluated for activity against fungal pathogens .
- Data Analysis : Use multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .
Q. What computational strategies can predict binding modes and target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or mTOR. Focus on the sulfonyl group’s hydrogen bonding with catalytic lysine residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be addressed?
- Methodology :
- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and identify confounding variables (e.g., solvent DMSO concentration) .
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-response data in pharmacological studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple derivatives using Tukey’s HSD test (α = 0.05) .
- EC₅₀/IC₅₀ Confidence Intervals : Report 95% CIs to quantify uncertainty .
Q. How can environmental fate studies be designed to assess this compound's ecological impact?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
